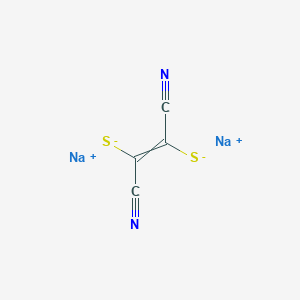
disodium dicyano(sulfanidyl)sulfanylidenemethanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
disodium dicyano(sulfanidyl)sulfanylidenemethanide is an organic compound with the molecular formula C4N2Na2S2. It is a yellow crystalline solid that is soluble in water and some organic solvents. This compound is known for its ability to act as a ligand for transition metals, making it useful in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
disodium dicyano(sulfanidyl)sulfanylidenemethanide can be synthesized through the reaction of Dimercaptomaleonitrile with sodium hydroxide. The reaction typically takes place under anhydrous conditions to prevent hydrolysis. The general reaction is as follows:
Dimercaptomaleonitrile+2NaOH→Disodium Dimercaptomaleonitrile+2H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting Dimercaptomaleonitrile with sodium hydroxide in a controlled environment to ensure high purity and yield. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to optimize the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
disodium dicyano(sulfanidyl)sulfanylidenemethanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
disodium dicyano(sulfanidyl)sulfanylidenemethanide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand for transition metals in coordination chemistry.
Biology: It is employed in the study of metal ion interactions with biological molecules.
Mécanisme D'action
The mechanism of action of disodium dicyano(sulfanidyl)sulfanylidenemethanide involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound can coordinate with metal ions, forming chelates. This property is particularly useful in chelation therapy, where the compound binds to toxic metal ions and facilitates their excretion from the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimercaptosuccinic Acid: Another chelating agent used in heavy metal detoxification.
Dimercaprol: Used in the treatment of heavy metal poisoning.
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent in various applications.
Uniqueness
disodium dicyano(sulfanidyl)sulfanylidenemethanide is unique due to its high affinity for transition metals and its ability to form stable complexes. This makes it particularly effective in applications requiring strong and stable metal-ligand interactions .
Propriétés
Formule moléculaire |
C4N2Na2S2 |
|---|---|
Poids moléculaire |
186.2 g/mol |
Nom IUPAC |
disodium;1,2-dicyanoethene-1,2-dithiolate |
InChI |
InChI=1S/C4H2N2S2.2Na/c5-1-3(7)4(8)2-6;;/h7-8H;;/q;2*+1/p-2 |
Clé InChI |
UIEQIOFOWZBELJ-UHFFFAOYSA-L |
SMILES |
C(#N)C(=C(C#N)[S-])[S-].[Na+].[Na+] |
SMILES canonique |
C(#N)C(=C(C#N)[S-])[S-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















